molecular formula C28H24O2 B14309849 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol CAS No. 114288-53-8

4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol

Cat. No.: B14309849
CAS No.: 114288-53-8
M. Wt: 392.5 g/mol
InChI Key: ZYMJHLOJHCNDDI-UHFFFAOYSA-N
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Description

4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol is an organic compound with the molecular formula C27H22O2. It is also known as 9,9-Bis(4-hydroxy-3-methylphenyl)fluorene. This compound is characterized by its unique structure, which includes a fluorene core substituted with hydroxy and methyl groups. It is a white crystalline powder with a melting point of approximately 219°C .

Preparation Methods

The synthesis of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol typically involves the reaction of 9-fluorenone with 4-hydroxy-3-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding hydroxy derivatives.

Scientific Research Applications

4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol lies in its combination of the fluorene core with hydroxy and methyl groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

114288-53-8

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2,6-dimethylphenol

InChI

InChI=1S/C28H24O2/c1-17-14-20(12-13-26(17)29)28(21-15-18(2)27(30)19(3)16-21)24-10-6-4-8-22(24)23-9-5-7-11-25(23)28/h4-16,29-30H,1-3H3

InChI Key

ZYMJHLOJHCNDDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C

Origin of Product

United States

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